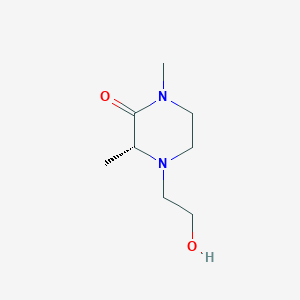
(3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one is a piperazine derivative with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a hydroxyethyl group and two methyl groups attached to a piperazine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,3-dimethylpiperazine and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as sodium hydroxide to facilitate the nucleophilic attack of the piperazine nitrogen on the ethylene oxide.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a corresponding alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies or as a scaffold for the development of bioactive compounds.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may act as a precursor for the synthesis of pharmaceutical agents targeting specific biological pathways.
Industry
In industrial applications, this compound can be used in the production of polymers, resins, and other materials. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mecanismo De Acción
The mechanism of action of (3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological macromolecules, while the piperazine ring can engage in various non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylpiperazine: Lacks the hydroxyethyl group, making it less versatile in terms of functionalization.
4-(2-Hydroxyethyl)piperazine: Lacks the methyl groups, which can affect its reactivity and binding properties.
1,3-Dimethylpiperazine-2,5-dione: Contains a dione structure, which significantly alters its chemical behavior compared to (3R)-4-(2-Hydroxyethyl)-1,3-dimethylpiperazin-2-one.
Uniqueness
This compound is unique due to the presence of both the hydroxyethyl group and the two methyl groups on the piperazine ring. This combination of functional groups provides a distinct set of chemical properties and reactivity patterns, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C8H16N2O2 |
|---|---|
Peso molecular |
172.22 g/mol |
Nombre IUPAC |
(3R)-4-(2-hydroxyethyl)-1,3-dimethylpiperazin-2-one |
InChI |
InChI=1S/C8H16N2O2/c1-7-8(12)9(2)3-4-10(7)5-6-11/h7,11H,3-6H2,1-2H3/t7-/m1/s1 |
Clave InChI |
ZLELDWJQLYTFJY-SSDOTTSWSA-N |
SMILES isomérico |
C[C@@H]1C(=O)N(CCN1CCO)C |
SMILES canónico |
CC1C(=O)N(CCN1CCO)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[1-(Trifluoromethyl)vinyl]benzaldehyde](/img/structure/B12867188.png)
![Methyl 4'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12867193.png)

![1-(6-Aminobenzo[d]oxazol-2-yl)ethanone](/img/structure/B12867202.png)

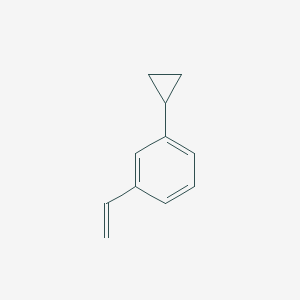
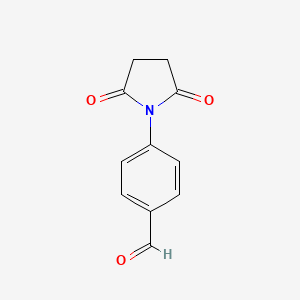
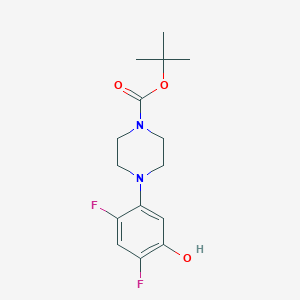
![1-(5-((Trifluoromethyl)thio)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12867236.png)
![2-Bromo-5-methoxybenzo[d]oxazole](/img/structure/B12867240.png)
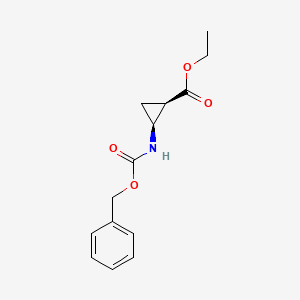

![1-(3-Aminopyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)ethanone](/img/structure/B12867261.png)
![4-(3,4-Dimethoxybenzoyl)-3-hydroxy-5-[4-(pentyloxy)phenyl]-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12867266.png)
